Antibiotic UK 63052
Overview
Description
Antibiotic UK 63052 is a cyclodepsipeptide antibiotic isolated from the bacterium Streptomyces species SNA15896. This compound exhibits significant antimicrobial and antitumor activities . The chemical structure of this compound includes a unique combination of quinaldic acid and sulfur substitutions, contributing to its potent biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antibiotic UK 63052 is primarily obtained through fermentation processes involving the bacterium Streptomyces braegensis subspecies japonicus . The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors, where optimal conditions such as temperature, pH, and nutrient supply are maintained to maximize yield. The antibiotic is then extracted from the culture medium and purified using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Antibiotic UK 63052 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the sulfur-containing groups within the molecule.
Substitution: Substitution reactions can occur at the quinaldic acid moiety, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired analog.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Antibiotic UK 63052 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying cyclodepsipeptide synthesis and structure-activity relationships.
Biology: The compound is used to investigate bacterial metabolism and the mechanisms of antibiotic resistance.
Medicine: Due to its antitumor properties, this compound is explored as a potential chemotherapeutic agent.
Industry: The antibiotic is utilized in the development of new antimicrobial agents and as a reference standard in quality control processes
Mechanism of Action
Antibiotic UK 63052 exerts its effects by targeting bacterial cell membranes and disrupting their integrity. The compound binds to specific molecular targets, leading to the inhibition of essential cellular processes and ultimately causing cell death. The antitumor activity is attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Antibiotic UK 63598: Another quinomycin-like antibiotic with similar structural features but different biological activities.
Antibiotic UK 65662: A related compound with variations in the quinaldic acid and sulfur substitutions.
Uniqueness: Antibiotic UK 63052 is unique due to its specific combination of quinaldic acid and sulfur substitutions, which contribute to its potent antimicrobial and antitumor activities. Its distinct structure and mechanism of action set it apart from other similar compounds .
Properties
InChI |
InChI=1S/C56H68N10O14S2/c1-11-29(4)82-52-43-51(76)66(10)56(23-28(56)3)54(78)80-25-36(61-46(71)41-39(67)20-32-16-12-14-18-34(32)59-41)44(69)57-30(5)48(73)63(7)38(26-81-52)50(75)65(9)55(22-27(55)2)53(77)79-24-37(45(70)58-31(6)49(74)64(43)8)62-47(72)42-40(68)21-33-17-13-15-19-35(33)60-42/h12-21,27-31,36-38,43,52,67-68H,11,22-26H2,1-10H3,(H,57,69)(H,58,70)(H,61,71)(H,62,72) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABRZWDEEDQLRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1C2C(=O)N(C3(CC3C)C(=O)OCC(C(=O)NC(C(=O)N(C(CS1)C(=O)N(C4(CC4C)C(=O)OCC(C(=O)NC(C(=O)N2C)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H68N10O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1169.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120763-23-7 | |
Record name | UK 63052 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120763237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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